molecular formula C10H21ClN2O B2428024 4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride CAS No. 2034376-07-1

4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride

Cat. No.: B2428024
CAS No.: 2034376-07-1
M. Wt: 220.74
InChI Key: QBRGGHNNNYMFCE-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is a specialized piperazine derivative offered for research and development purposes. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of bioactive molecules due to its favorable physicochemical properties and ability to contribute key interactions with biological targets . Substituted piperazines, like this compound, are valuable intermediates and building blocks in the synthesis of novel molecules for probing various disease pathways. Researchers utilize such compounds in the development of potential therapeutic agents, with piperazine-containing molecules showing documented activity in areas such as oncology, antiviral therapy, and the treatment of central nervous system (CNS) disorders . The specific 3,3-dimethylbutyl substitution on the piperazin-2-one core may be investigated for its influence on the molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in lead optimization campaigns. This product is intended for use in chemical biology and pharmaceutical development to explore new structure-activity relationships and create novel chemical entities for biological screening.

Properties

IUPAC Name

4-(3,3-dimethylbutyl)piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-9(13)8-12;/h4-8H2,1-3H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRGGHNNNYMFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CCNC(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted piperazine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex molecules, particularly those containing piperazine moieties. Its structural properties allow for modifications that can lead to novel compounds with desired biological activities.

2. Biology

  • Biological Activity Studies : Research indicates that 4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride exhibits potential antimicrobial and anticancer properties. Studies have shown its efficacy against various cancer cell lines, suggesting it may play a role in the development of new anticancer therapies .

3. Medicine

  • Drug Development : The compound is being investigated for its potential use in pharmacology, particularly in designing new pharmaceuticals targeting specific diseases. Its interaction with biological targets makes it a candidate for further exploration in therapeutic applications .

4. Industrial Applications

  • Chemical Intermediates : In industrial settings, this compound is utilized in the production of various active pharmaceutical ingredients and chemical intermediates. Its versatility allows it to be adapted for different synthetic routes depending on the desired end product.

Anticancer Activity

A study explored the cytotoxic effects of piperazine derivatives on pancreatic cancer cell lines. Modifications to the piperazine ring structure led to enhanced activity against specific cancer types, highlighting the importance of structural variation in developing effective anticancer agents .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. These studies suggest that derivatives can be optimized for improved efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in cell proliferation and apoptosis .

Biological Activity

4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, in a screening against various human cancer cell lines, compounds related to this structure showed growth inhibition with varying degrees of effectiveness:

Cell LineIC50 (µM)
MCF-7 (Breast)3.1 - 11
A2780 (Ovarian)<10 - 46.5
HT29 (Colon)Active

These results suggest that modifications to the piperazine core can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that certain piperazine derivatives exhibited activity against a range of bacterial strains and fungi, indicating potential as broad-spectrum antimicrobial agents .

The mechanisms through which this compound exerts its biological effects involve interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival pathways. For example, it demonstrated dual inhibitory activity against malate dehydrogenase (MDH1 and MDH2), with IC50 values reported at approximately 1.53 µM .
  • Receptor Interaction : Piperazine derivatives are known to interact with neurotransmitter receptors, which may contribute to their efficacy in treating neurological disorders and modulating mood .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of bulky alkyl groups like 3,3-dimethylbutyl enhances the biological activity of piperazine derivatives. This structural modification appears crucial for maintaining potency against targeted biological pathways .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of piperazine derivatives, this compound was included in a library of compounds screened against multiple cancer cell lines. The results highlighted its ability to inhibit cell growth significantly in MCF-7 and A2780 cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of various piperazine derivatives, including our compound of interest. The findings supported its efficacy against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial therapies .

Q & A

Q. What are the standard synthetic protocols for 4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride?

  • Methodological Answer : The synthesis typically involves reacting piperazine precursors with reagents introducing the 3,3-dimethylbutyl group and carbonyl functionality. For example, a two-step process may include:

Alkylation : Reacting piperazin-2-one with 1-chloro-3,3-dimethylbutane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.

Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ethanol or diethyl ether.
Purification is achieved via recrystallization or column chromatography. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical for yield (>70%) and purity (>95%) .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Alkylation1-chloro-3,3-dimethylbutane, K₂CO₃, DMF, 70°C, 18h7597
Salt FormationHCl (gas), EtOH, RT, 2h9099

Q. How is this compound characterized analytically?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., δ 1.05 ppm for dimethyl groups, δ 3.4–4.2 ppm for piperazine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₀H₂₁ClN₂O: 220.1/222.1 (isotopic pattern)) .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound?

  • Methodological Answer :
  • Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict interactions with receptors (e.g., GPCRs, kinases).
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) .
  • Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
  • In Vivo Models : Administer in rodent models (e.g., xenograft tumors) at 10–50 mg/kg doses, monitoring pharmacokinetics (plasma half-life, bioavailability) .

Q. How should contradictory data on compound stability be resolved?

  • Methodological Answer :
  • Stress Testing : Perform accelerated degradation studies under varied conditions (pH 1–13, 40–80°C, UV light) to identify degradation products via LC-MS.
  • Statistical Analysis : Use ANOVA to compare stability across batches. For example, discrepancies in thermal stability may arise from residual solvents; address via lyophilization .

Q. What methodologies determine the compound’s interaction mechanisms with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the piperazine ring) .

Q. How is stereochemical purity validated during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
  • Optical Rotation : Compare [α]D values with literature (e.g., [α]D²⁵ = +46.6° for analogous compounds) .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration .

Q. What strategies evaluate synergistic effects in drug combination studies?

  • Methodological Answer :
  • Isobologram Analysis : Combine with standard therapeutics (e.g., doxorubicin) at fixed ratios to calculate combination indices (CI < 1 indicates synergy).
  • Transcriptomics : RNA-seq to identify pathways modulated by the combination .

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